molecular formula C16H12N6O6S2 B025005 N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide CAS No. 108679-70-5

N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Cat. No.: B025005
CAS No.: 108679-70-5
M. Wt: 448.4 g/mol
InChI Key: WVFMAZAKHGEFJO-QGMBQPNBSA-N
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Description

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines acetic acid, benzothiazole, sulfonyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of 2-amino-6-benzothiazolesulfonamide with acetic anhydride to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-amino-2-oxo-, 2-[(2-nitrophenyl)methylene]hydrazide
  • 2-Benzothiazolecarboxylic acid, 2-[(3-nitrophenyl)methylene]hydrazide
  • 2-Benzothiazolecarboxylic acid, 2-[(4-nitrophenyl)methylene]hydrazide

Uniqueness

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

108679-70-5

Molecular Formula

C16H12N6O6S2

Molecular Weight

448.4 g/mol

IUPAC Name

N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H12N6O6S2/c17-16-19-12-6-5-11(7-13(12)29-16)30(27,28)21-15(24)14(23)20-18-8-9-1-3-10(4-2-9)22(25)26/h1-8H,(H2,17,19)(H,20,23)(H,21,24)/b18-8+

InChI Key

WVFMAZAKHGEFJO-QGMBQPNBSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

Synonyms

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitr ophenyl)methylene)hydrazide

Origin of Product

United States

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